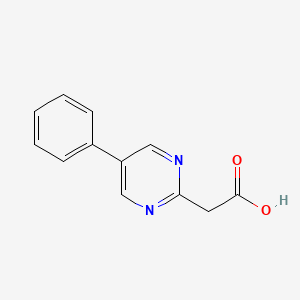![molecular formula C12H10N2O3 B13138194 4-Methoxy[2,2'-bipyridine]-6-carboxylic acid CAS No. 14761-60-5](/img/structure/B13138194.png)
4-Methoxy[2,2'-bipyridine]-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy[2,2’-bipyridine]-6-carboxylic acid is a compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds with two pyridine rings connected by a single bond. The methoxy group at the 4-position and the carboxylic acid group at the 6-position of the bipyridine ring system make this compound unique. It is often used in coordination chemistry as a ligand to form complexes with metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy[2,2’-bipyridine]-6-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methoxypyridine and 2-bromopyridine.
Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to link the two pyridine rings. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, like Pd(PPh3)4, in an organic solvent like toluene.
Carboxylation: The resulting bipyridine intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 6-position.
Industrial Production Methods
Industrial production of 4-Methoxy[2,2’-bipyridine]-6-carboxylic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy[2,2’-bipyridine]-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: 4-Hydroxy[2,2’-bipyridine]-6-carboxylic acid.
Reduction: 4-Methoxy[2,2’-bipyridine]-6-methanol.
Substitution: 4-Substituted[2,2’-bipyridine]-6-carboxylic acid derivatives.
Applications De Recherche Scientifique
4-Methoxy[2,2’-bipyridine]-6-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methoxy[2,2’-bipyridine]-6-carboxylic acid primarily involves its ability to form stable complexes with metal ions. The bipyridine moiety acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms. This coordination can modulate the electronic properties of the metal center, enhancing its reactivity in catalytic processes. In biological systems, the metal complexes can interact with biomolecules, inhibiting enzyme activity or disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Similar structure but with methoxy groups at both 4-positions.
2,2’-Bipyridine: Lacks the methoxy and carboxylic acid groups, making it less versatile in forming complexes.
4,4’-Bipyridine: Similar backbone but different substitution pattern, affecting its coordination chemistry.
Uniqueness
4-Methoxy[2,2’-bipyridine]-6-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which enhance its solubility and reactivity. These functional groups allow for diverse chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
14761-60-5 |
|---|---|
Formule moléculaire |
C12H10N2O3 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
4-methoxy-6-pyridin-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c1-17-8-6-10(9-4-2-3-5-13-9)14-11(7-8)12(15)16/h2-7H,1H3,(H,15,16) |
Clé InChI |
BUKMVABABVOCFI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=C1)C(=O)O)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


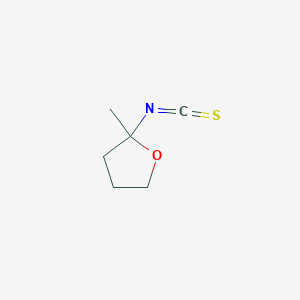
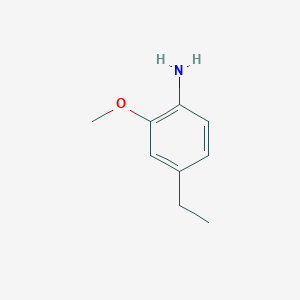
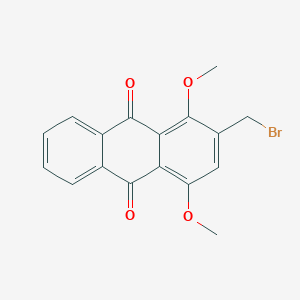
![methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate](/img/structure/B13138128.png)
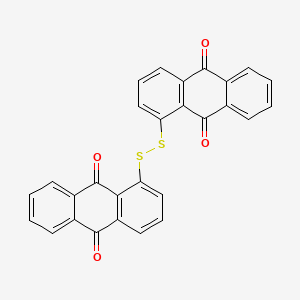
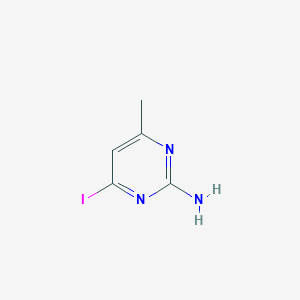
![4-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B13138150.png)
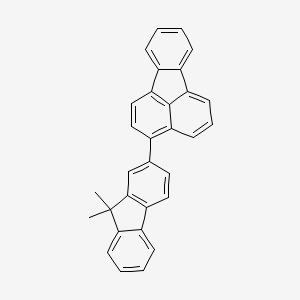
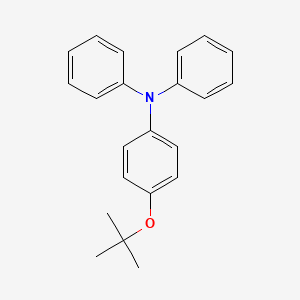
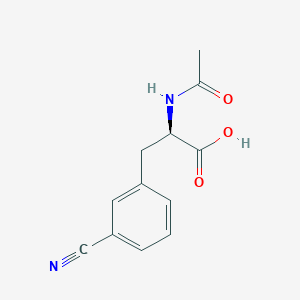

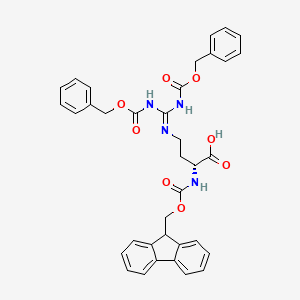
![6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13138199.png)
